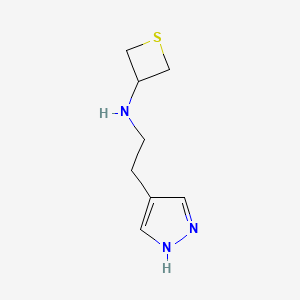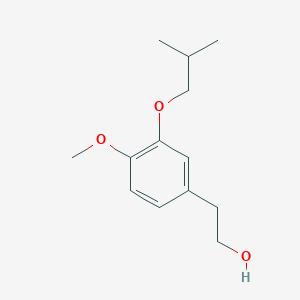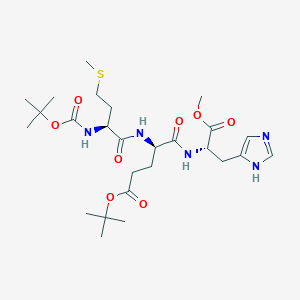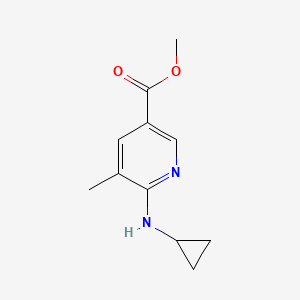
3-Cbz-Amino-2-cyclopentyl-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cbz-Amino-2-cyclopentyl-propionic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It is a derivative of propionic acid, where the amino group is protected by a carbobenzoxy (Cbz) group, and a cyclopentyl group is attached to the propionic acid backbone. This compound is often used in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cbz-Amino-2-cyclopentyl-propionic acid typically involves the protection of the amino group with a carbobenzoxy (Cbz) group, followed by the introduction of the cyclopentyl group. One common method involves the reaction of 3-amino-2-cyclopentyl-propionic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cbz-Amino-2-cyclopentyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-Cbz-Amino-2-cyclopentyl-propionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-Cbz-Amino-2-cyclopentyl-propionic acid involves its interaction with specific molecular targets. The carbobenzoxy (Cbz) group protects the amino group, allowing selective reactions at other sites. The cyclopentyl group can influence the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2-cyclopentyl-propionic acid: Lacks the Cbz protection, making it more reactive.
3-Cbz-Amino-2-cyclohexyl-propionic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
3-Cbz-Amino-2-phenyl-propionic acid: Contains a phenyl group, offering different chemical properties.
Uniqueness
3-Cbz-Amino-2-cyclopentyl-propionic acid is unique due to its specific combination of the Cbz-protected amino group and the cyclopentyl group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Propriétés
Formule moléculaire |
C16H21NO4 |
|---|---|
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
2-cyclopentyl-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C16H21NO4/c18-15(19)14(13-8-4-5-9-13)10-17-16(20)21-11-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,17,20)(H,18,19) |
Clé InChI |
XZOXJGOQNAJQNT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(CNC(=O)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride](/img/structure/B12994973.png)
![6-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12994980.png)
![Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetate](/img/structure/B12994983.png)
![1-Cyclohexyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B12994995.png)


![3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)butanoic acid](/img/structure/B12995009.png)

![2-(Piperidin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12995015.png)
![2-(4-(2-Amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide](/img/structure/B12995023.png)


